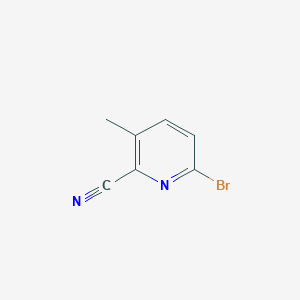![molecular formula C7H3BrN2O2S B1375873 2-Bromo-5-nitrobenzo[D]thiazole CAS No. 3507-44-6](/img/structure/B1375873.png)
2-Bromo-5-nitrobenzo[D]thiazole
Overview
Description
“2-Bromo-5-nitrobenzo[D]thiazole” is a chemical compound with the molecular formula C3HBrN2O2S . It is also known by other names such as “2-Bromo-5-nitro-1,3-thiazole”, “THIAZOLE, 2-BROMO-5-NITRO-”, and "5-Nitro-2-bromothiazole" .
Molecular Structure Analysis
The molecular weight of “this compound” is 209.02 g/mol . The IUPAC name for this compound is 2-bromo-5-nitro-1,3-thiazole . The InChIKey, a unique identifier for chemical substances, is ANIJFZVZXZQFDH-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
“this compound” has several computed properties. It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 4 . The compound has a Rotatable Bond Count of 0 . The Topological Polar Surface Area is 87 Ų . The Exact Mass and Monoisotopic Mass are both 207.89421 g/mol .
Scientific Research Applications
Chemical Synthesis and Structural Analysis
2-Bromo-5-nitrobenzo[d]thiazole and its derivatives are extensively studied in chemical synthesis, showcasing their reactivity and potential for creating novel compounds. For instance, the reaction between 3-bromo-2-nitrobenzo[b]thiophene and amines has been explored, leading to the synthesis of unexpected isomers alongside the anticipated products, which could be of use for further chemical synthesis (Guerrera, Salerno, Lamartina, & Spinelli, 1995). Another study focused on salt and co-crystal formation with 6-bromobenzo[d]thiazol-2-amine and various carboxylic acids, shedding light on the non-covalent interactions and supramolecular assemblies formed, which contributes to the understanding of crystal packing and hydrogen bonding in these compounds (Jin, Yan, Wang, Xu, Jiang, & Hu, 2012).
Mechanistic Insights into Reactions
Research has also delved into the mechanistic aspects of reactions involving bromo-nitrobenzo[b]thiophene compounds. For example, the base-catalyzed reaction mechanism with rearrangement of 3-bromo-2-nitrobenzo[b]thiophene with nucleophiles has been elucidated, highlighting the formation of anionic intermediates and the influence of solvents and bases on the reaction outcome (Cosimelli, Lamartina, & Spinelli, 2001). This kind of research provides valuable insights into the reactivity and potential applications of these compounds in synthetic chemistry.
Antimicrobial and Antioxidant Properties
The antimicrobial and antioxidant properties of thiazole derivatives have been investigated, revealing their potential in pharmaceutical applications. For instance, the study on 5-nitrothiazoles showed significant inhibition of Clostridium botulinum, indicating the impact of substituents on the antimicrobial activity of these compounds (Dymicky, Huhtanen, & Wasserman, 1977). Moreover, the synthesis and characterization of benzo[4, 5]imidazo[2, 1-b]thiazole derivatives have shown promising antioxidant activities, further supporting the utility of thiazole compounds in developing new therapeutic agents (Nikhila, Batakurki, & Yallur, 2020).
Mechanism of Action
Target of Action
2-Bromo-5-nitrobenzo[D]thiazole is a derivative of thiazole, a heterocyclic compound that has been found to have diverse biological activities . Thiazoles are known to act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . .
Mode of Action
Thiazole derivatives are known to interact with their targets and cause changes that result in their biological activities . For instance, some thiazole derivatives have been found to display potent antibacterial activity against both Gram-negative and Gram-positive bacteria .
Biochemical Pathways
Thiazole derivatives are known to affect various biochemical pathways, leading to their diverse biological activities .
Result of Action
Thiazole derivatives are known to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Biochemical Analysis
Biochemical Properties
2-Bromo-5-nitrobenzo[D]thiazole plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity. For example, it can interact with enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . Additionally, this compound can form hydrogen bonds and hydrophobic interactions with proteins, affecting their structure and function.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound can induce apoptosis by activating caspases and disrupting mitochondrial membrane potential . It also affects the expression of genes involved in cell cycle regulation, leading to cell cycle arrest at specific phases. Furthermore, this compound can alter cellular metabolism by inhibiting key metabolic enzymes, thereby reducing the availability of essential metabolites.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to the active sites of enzymes, leading to enzyme inhibition. For instance, it can inhibit bacterial DNA gyrase by binding to its ATP-binding site, thereby preventing DNA replication . Additionally, this compound can interact with transcription factors, modulating gene expression and affecting cellular responses. The presence of bromine and nitro groups enhances its binding affinity and specificity towards target biomolecules.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions such as high temperature or extreme pH. Long-term exposure to this compound has been shown to cause sustained inhibition of enzyme activity and prolonged effects on cellular function . In in vitro studies, the compound’s effects on cell viability and proliferation can be observed over several days, indicating its potential for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can exhibit therapeutic effects such as antimicrobial and anticancer activity without significant toxicity. At higher doses, this compound can cause adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic outcome. Careful dosage optimization is essential to balance efficacy and safety in animal studies.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can undergo reduction, oxidation, and conjugation reactions, leading to the formation of various metabolites. Enzymes such as cytochrome P450 play a crucial role in the metabolism of this compound, affecting its metabolic flux and the levels of its metabolites . These metabolic pathways are essential for the compound’s detoxification and elimination from the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by efflux pumps, influencing its intracellular concentration and localization . Additionally, this compound can bind to plasma proteins, affecting its distribution and bioavailability in the body. The compound’s lipophilicity and molecular size also play a role in its transport and distribution.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments or organelles through post-translational modifications and targeting signals. For example, this compound can accumulate in the mitochondria, where it exerts its pro-apoptotic effects by disrupting mitochondrial membrane potential . Additionally, the compound can localize to the nucleus, affecting gene expression and DNA replication.
properties
IUPAC Name |
2-bromo-5-nitro-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrN2O2S/c8-7-9-5-3-4(10(11)12)1-2-6(5)13-7/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGQPYUXCVBCPRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])N=C(S2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70776689 | |
| Record name | 2-Bromo-5-nitro-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70776689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3507-44-6 | |
| Record name | 2-Bromo-5-nitrobenzothiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3507-44-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-5-nitro-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70776689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




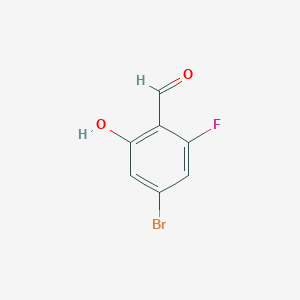

![tert-Butyl 2-chloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B1375796.png)
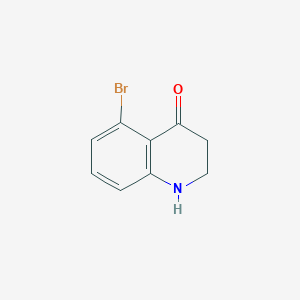
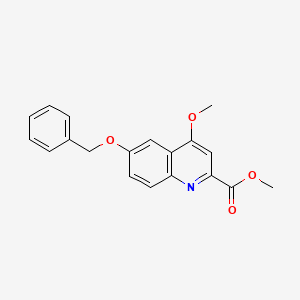

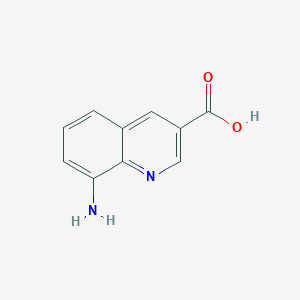

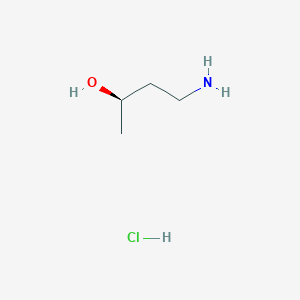
![3-Chloro-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine hydrochloride](/img/structure/B1375809.png)
![Ethyl 2-((tert-butoxycarbonyl)amino)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylate](/img/structure/B1375810.png)
![7-Bromo-3-(4-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1375811.png)
